
Cyclohexylideneacetonitrile
Description
Historical Context of α,β-Unsaturated Nitriles and Analogues in Synthesis
The synthesis of α,β-unsaturated nitriles is of significant interest to organic chemists due to the unique reactivity of the nitrile functional group, which makes it a valuable component in the construction of highly functionalized molecules, including heterocyclic compounds. colab.ws Historically, the introduction of a two-carbon fragment, such as the cyanomethyl group, has been a fundamental strategy in synthetic methodology. orgsyn.org Classic condensation reactions like the Knoevenagel, Perkin, and Doebner reactions have been employed for decades to create carbon-carbon bonds and introduce such fragments. orgsyn.org
The direct synthesis of α,β-unsaturated nitriles from carbonyl compounds and acetonitrile has been a long-standing challenge. orgsyn.orgacs.org Traditional methods often required strong bases to deprotonate the weakly acidic acetonitrile, but these harsh conditions could lead to numerous side reactions, including self-condensation of the nitrile, aldol reactions of the carbonyl starting material, or nucleophilic attack of the base on the acetonitrile itself. orgsyn.orgacs.org An alternative, indirect two-step approach involves the formation and isolation of a β-hydroxy nitrile intermediate, followed by dehydration. acs.org The development of more direct and milder methods, such as the use of potassium hydroxide in acetonitrile or reactions promoted by agents like tri-n-butylphosphine and zinc, represented significant advancements, making these valuable unsaturated nitriles more accessible. orgsyn.orgacs.orgresearchgate.net
Significance of Cyclohexylideneacetonitrile as a Synthetic Intermediate
This compound is a key synthetic intermediate, valued for its ability to act as a building block in the creation of more complex molecular architectures. fiveable.melookchem.com Its conjugated system, featuring both an electrophilic double bond and a nitrile group, allows it to participate in a variety of important chemical transformations.
The compound is a versatile precursor for synthesizing a range of organic molecules, finding applications in both the pharmaceutical and agrochemical industries. lookchem.com In medicinal chemistry, it serves as an intermediate in the synthesis of complex organic molecules that form the basis of new drug candidates. lookchem.comsmolecule.com Similarly, in the agrochemical sector, it is used to develop effective crop protection agents. lookchem.com
The reactivity of this compound is central to its utility. It readily undergoes conjugate addition (Michael addition) reactions, where nucleophiles add to the β-carbon of the double bond. libretexts.org This reactivity is fundamental to forming new carbon-carbon bonds. rsc.org Furthermore, as a dienophile, it can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic and polycyclic systems. lookchem.comslideshare.net For instance, it has been used in [4+2] cycloaddition reactions to create various fused-ring systems, including those found in biorelevant steroid-like skeletons. lookchem.com The nitrile group itself can be transformed into other important functional groups like amines, amides, or carboxylic acids, further expanding its synthetic potential. researchgate.netnih.gov
Current Research Landscape and Emerging Directions for this compound
The current research involving this compound and its derivatives is expanding into new areas, particularly concerning natural products and materials science. A significant recent development has been the isolation of several new this compound derivatives from natural sources, specifically the hypocotyl of the mangrove species Bruguiera gymnorrhiza. mdpi.comresearchgate.netresearchgate.net These naturally occurring compounds, given names such as menisdaurins B-E, have demonstrated notable biological activity. mdpi.comnih.gov
Compound Name | Source | Reported Biological Activity |
Menisdaurins B–E | Bruguiera gymnorrhiza (Mangrove) | Anti-Hepatitis B virus (HBV) activity mdpi.comnih.gov |
Menisdaurin | Bruguiera gymnorrhiza (Mangrove) | Anti-Hepatitis B virus (HBV) activity mdpi.com |
Coclauril | Bruguiera gymnorrhiza (Mangrove) | Anti-Hepatitis B virus (HBV) activity mdpi.com |
Menisdaurilide | Bruguiera gymnorrhiza (Mangrove) | Anti-Hepatitis B virus (HBV) activity mdpi.com |
This discovery has opened up new avenues for the development of antiviral agents based on the this compound scaffold. mdpi.comnih.gov Research in this area focuses on elucidating the structure-activity relationships of these natural products to design more potent analogues.
Beyond medicinal applications, derivatives of this compound are being explored for their potential in materials science. smolecule.com The unique electronic and structural properties imparted by the this compound core could be leveraged in the design of novel polymers or other functional materials. smolecule.com Furthermore, ongoing synthetic methodology research continues to explore the use of this compound in complex reactions, such as in the synthesis of polyfunctionalized molecules and intricate heterocyclic systems. lookchem.comvulcanchem.comacs.org
Isomeric Considerations: α,β- vs. β,γ-Isomers and their Research Implications
A critical aspect of the chemistry of this compound is the potential for isomerism between the α,β-unsaturated and β,γ-unsaturated forms. The α,β-isomer, this compound, features the thermodynamically more stable conjugated system where the double bond is directly attached to the nitrile-bearing carbon. The β,γ-isomer, 2-(1-cyclohexenyl)acetonitrile, has the double bond within the ring, separated from the cyanomethyl group. orgsyn.org
The formation of these isomers is a classic example of kinetic versus thermodynamic reaction control. pressbooks.pub
Thermodynamic Control: Under conditions where the reaction is reversible (e.g., higher temperatures, longer reaction times), the most stable product will predominate. For this compound, the α,β-isomer is the more stable thermodynamic product due to the stabilizing effect of conjugation. pressbooks.publibretexts.org
Kinetic Control: Under irreversible conditions (e.g., lower temperatures, short reaction times), the product that is formed fastest will be the major product. The kinetically favored product is often the β,γ-isomer, 2-(1-cyclohexenyl)acetonitrile. orgsyn.orgpressbooks.pub
The synthesis method directly influences the isomeric ratio. For example, the direct condensation of cyclohexanone with acetonitrile using potassium hydroxide at reflux predominantly yields the conjugated α,β-isomer (in an ~80-83% ratio to the β,γ-isomer), indicating that the reaction conditions favor thermodynamic control. orgsyn.org In contrast, other standard methods have been reported to result exclusively in the β,γ-isomer. orgsyn.orgorgsyn.org This highlights the sensitivity of the product outcome to the specific reagents and conditions employed.
The ability to selectively synthesize one isomer over the other is of great synthetic importance, as their reactivities differ. The α,β-isomer is an excellent Michael acceptor for conjugate additions, while the β,γ-isomer can be used in reactions that target the isolated double bond or the acidic α-protons of the nitrile. libretexts.orgnih.gov Modern synthetic chemistry has seen the development of new protocols specifically designed to access β,γ-unsaturated nitriles with high selectivity, often using transition metal catalysis, which underscores the continued research interest in controlling this isomerism for targeted applications. nih.govbeilstein-journals.org
Properties
IUPAC Name |
2-cyclohexylideneacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRQRRQHXZCEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC#N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063459 | |
Record name | Acetonitrile, cyclohexylidene- | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4435-18-1 | |
Record name | Cyclohexylideneacetonitrile | |
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Record name | Cyclohexylideneacetonitrile | |
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Record name | Cyclohexylideneacetonitrile | |
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Record name | Acetonitrile, 2-cyclohexylidene- | |
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Record name | Acetonitrile, cyclohexylidene- | |
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Record name | Cyclohexylideneacetonitrile | |
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Record name | Cyclohexylideneacetonitrile | |
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Advanced Synthetic Methodologies for Cyclohexylideneacetonitrile
Classical Condensation Reactions and Refinements
The Knoevenagel condensation, a modification of the aldol condensation, is a fundamental method for synthesizing cyclohexylideneacetonitrile. sigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, typically followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com
Base-Mediated Condensation of Cyclohexanone with Acetonitrile
A prevalent method for synthesizing this compound involves the direct condensation of cyclohexanone with acetonitrile, mediated by a base. orgsyn.orgorgsyn.org This approach is valued for its simplicity and use of inexpensive reagents. orgsyn.org
Potassium hydroxide (KOH) is a commonly used base in this condensation. orgsyn.orgmaxwellsci.com Its primary role is to deprotonate acetonitrile, which is a relatively weak acid. orgsyn.orgorgsyn.org This deprotonation generates a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. orgsyn.orgiitk.ac.inlibretexts.org The use of a relatively weak base like KOH is a key aspect of this direct synthesis method. orgsyn.org
The reaction proceeds through a cyanohydrin (or hydroxynitrile) intermediate. orgsyn.orgwikipedia.orglibretexts.org After the initial nucleophilic attack by the acetonitrile carbanion on the cyclohexanone carbonyl, a tetrahedral alkoxide intermediate is formed. libretexts.org This intermediate is then protonated, often by the acetonitrile solvent or trace water, to form the cyanohydrin. orgsyn.orglibretexts.org
Cyanohydrins are compounds containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. wikipedia.orglibretexts.org In the synthesis of this compound, the cyanohydrin intermediate is not typically isolated but is dehydrated in situ to form the final α,β-unsaturated nitrile product. orgsyn.orgwikipedia.org This dehydration step is crucial for the formation of the double bond. sigmaaldrich.com
The condensation of cyclohexanone and acetonitrile can result in a mixture of two isomers: the desired α,β-unsaturated isomer (this compound) and the β,γ-unsaturated isomer. orgsyn.org The distribution of these isomers is sensitive to reaction conditions.
Solvent Effects: The choice of solvent can influence reaction rates and product distribution. novapublishers.comrsc.orgnih.govmdpi.com In this specific condensation, acetonitrile often serves as both a reactant and the solvent. orgsyn.org The concentration of reactants within the solvent is a critical factor; increasing the amount of acetonitrile can lead to higher yields of the isomer mixture without significantly altering the isomer distribution. orgsyn.org For instance, increasing the acetonitrile volume from approximately 350 mL to 1000 mL can raise the yield from around 55-75% to 65-75%, and further dilution to 5000 mL can increase it to 80-85%. orgsyn.org
The following table summarizes the effect of acetonitrile volume on the yield of the isomer mixture.
Acetonitrile Volume (mL) | Approximate Yield of Isomer Mixture (%) |
350 | 55-75 |
1000 | 65-75 |
5000 | 80-85 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Stereoselective and Regioselective Synthesis Approaches
Controlling the stereochemistry and regiochemistry of the double bond is a primary challenge in the synthesis of this compound.
The direct condensation of cyclohexanone with acetonitrile using potassium hydroxide predominantly yields the conjugated α,β-isomer (80-83%). orgsyn.org This is a significant advantage over other methods that may exclusively produce the β,γ-isomer. orgsyn.org The formation of the thermodynamically more stable conjugated system is favored under these reaction conditions.
To isolate the pure α,β-isomer, a selective bromination technique can be employed. orgsyn.org The β,γ-isomer reacts with bromine, while the α,β-isomer does not. The resulting brominated compound can then be separated from the unreacted α,β-isomer by distillation. orgsyn.org This strategy allows for the isolation of the desired product in high purity.
Recent research has also explored other methods for the regioselective synthesis of α,β-unsaturated nitriles, such as the oxidative cleavage of conjugated dienes, which can offer high selectivity for the desired isomer. rsc.orgrsc.org
Selective Bromination for Isomer Separation
The synthesis of this compound via the condensation of cyclohexanone and acetonitrile can result in a mixture of isomers: the desired α,β-unsaturated isomer (this compound) and the non-conjugated β,γ-isomer. orgsyn.org A classic and effective method for isolating the pure α,β-isomer relies on the differential reactivity of these isomers towards bromine. orgsyn.orgorgsyn.org
The underlying principle of this separation is that the non-conjugated β,γ-isomer readily reacts with bromine, while the conjugated α,β-isomer is unreactive under the same conditions. orgsyn.org The procedure involves treating the crude isomeric mixture with a solution of bromine in a solvent such as carbon tetrachloride. orgsyn.org Bromine adds selectively across the double bond of the β,γ-isomer. The resulting brominated compound has a significantly different boiling point from the unreacted α,β-isomer, allowing for separation by distillation to yield pure this compound. orgsyn.org The progress of the bromination can be monitored using ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signal of the β,γ-isomer. orgsyn.org
Table 1: Reaction Parameters for Selective Bromination
Parameter | Details | Source(s) |
Reactants | Isomeric mixture of nitriles, Bromine solution (1/9 v/v in CCl₄) | orgsyn.org |
Solvent | Carbon Tetrachloride (CCl₄) | orgsyn.org |
Procedure | Dropwise addition of bromine solution until color persists | orgsyn.org |
Temperature | Cooled in an ice bath for 30 minutes post-addition | orgsyn.org |
Separation | Filtration and subsequent evaporation of solvent, followed by distillation | orgsyn.org |
Modern Synthetic Transformations Utilizing this compound Precursors
This compound and its derivatives are valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures through modern synthetic strategies. lookchem.com
Convergent and Divergent Synthetic Strategies
Convergent and divergent syntheses represent highly efficient approaches to complex molecules, and versatile precursors like this compound derivatives are well-suited for these strategies. nih.govbeilstein-journals.orgnih.gov
Divergent Synthesis: This approach begins with a central core molecule from which successive generations of building blocks are added, rapidly generating a library of structurally related compounds. beilstein-journals.orgnumberanalytics.com Alternatively, a common precursor can be guided down different reaction pathways to produce a variety of distinct molecular skeletons. beilstein-journals.orgnih.gov The functional handles of this compound—the nitrile and the alkene—provide multiple reaction sites for diversification, making it an ideal starting point for creating libraries of compounds for drug discovery and agrochemical research. lookchem.comnih.gov
Total Synthesis Approaches to Complex Natural Products via this compound Derivatives
The total synthesis of natural products is a fundamental area of organic chemistry that drives the development of new synthetic methods. osaka-u.ac.jpscripps.edu Derivatives featuring the this compound scaffold serve as crucial intermediates in the synthesis of biologically active natural products. lookchem.com A notable example is the diastereoselective total synthesis of (–)-solavetivone, a phytoalexin, which utilizes a derivative of this compound. rsc.orgresearchgate.net The nitrile group provides a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or otherwise transformed, facilitating the assembly of the complex target structure. nih.gov
This compound as a Chiral Pool Precursor
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products—such as amino acids, terpenes, or carbohydrates—as starting materials. wikipedia.orgnih.govbenthamscience.com this compound itself is an achiral molecule and therefore not a direct member of the chiral pool.
However, it serves as a valuable prochiral substrate in syntheses that leverage the chiral pool. Chirality can be introduced to a molecule containing the this compound framework in several ways:
By using chiral catalysts or auxiliaries derived from the chiral pool for asymmetric transformations. nih.govmdpi.com
By starting with a chiral derivative of cyclohexanone, itself potentially sourced from a chiral pool precursor like a terpene. nih.gov
Thus, while not a primary chiral building block, this compound is a key platform for applying principles of chiral pool synthesis to create complex, stereodefined molecules. mdpi.com
Enantioselective and Diastereoselective Routes
Achieving stereocontrol is a central goal in modern organic synthesis. Enantioselective and diastereoselective reactions involving this compound derivatives provide access to specific stereoisomers, which is critical for pharmaceutical applications.
Diastereoselective Routes: As mentioned, the total synthesis of (–)-solavetivone is an example of a diastereoselective process that employs a this compound-related intermediate. rsc.org
Enantioselective Routes: As a member of the α,β-unsaturated nitrile class, this compound is an excellent substrate for established enantioselective catalytic reactions. Asymmetric hydrogenation of the C=C double bond can be achieved with high enantioselectivity using chiral transition-metal catalysts, such as those based on iridium or rhodium, to yield chiral saturated nitriles. researchgate.net Furthermore, copper-catalyzed asymmetric hydroamination reactions can convert α,β-unsaturated nitriles into valuable chiral β-amino nitriles with excellent enantiomeric excess. chinesechemsoc.org
Table 2: Enantioselective Catalytic Transformations for α,β-Unsaturated Nitriles
Transformation | Catalyst System | Product Type | Reported Efficiency | Source(s) |
Asymmetric Hydrogenation | Rh-(R,R)-f-spiroPhos complex | Chiral Saturated Nitrile | High yield and enantioselectivity | researchgate.net |
Asymmetric Hydrogenation | Base-activated Iridium N,P Ligand Complexes | Chiral Saturated Nitrile | High conversion, excellent enantioselectivity | researchgate.net |
Asymmetric Hydroamination | Copper-Hydride (CuH) with Chiral Ligand | Chiral β-Amino Nitrile | >90% ee for most examples | chinesechemsoc.org |
Catalytic Approaches in this compound Synthesis and Transformation
Catalysis offers efficient and sustainable pathways for both the synthesis and subsequent functionalization of this compound.
The condensation of cyclohexanone with acetonitrile benefits significantly from the use of heterogeneous catalysts, which can be easily separated and recycled.
Zeolites: These microporous aluminosilicate minerals are effective catalysts. rsc.orgsels-group.eu Specifically, NaX zeolite modified with a small amount of potassium hydroxide (0.5 wt %) has been shown to produce this compound in high yield (80 wt %) and with excellent selectivity (98%). lookchem.comconnectedpapers.com The acidic and shape-selective properties of zeolites facilitate the key condensation and dehydration steps. mdpi.com
Layered Double Hydroxides (LDHs): Materials such as Mg-Al layered double hydroxides function as solid base catalysts for this reaction. pleiades.onlinejocpr.com Their catalytic activity and the selectivity towards the desired product are highly dependent on factors like the Mg/Al molar ratio and the calcination temperature, which tunes the basic site strength. pleiades.onlinefrontiersin.orggjesm.netrsc.org
The reactivity of this compound can be precisely controlled and expanded through various catalytic transformations.
Michael Additions: Manganese pincer complexes have been developed for the base-free, catalytic Michael addition of alcohols (oxa-Michael) and amines (aza-Michael) to α,β-unsaturated nitriles. rsc.org These catalysts have also been successfully applied to the C-C bond-forming addition of saturated nitriles to unsaturated nitriles under mild, neutral conditions. nih.gov
Reductive C-C Coupling: Through a process known as hydrogen transfer catalysis, pincer-ligated ruthenium-hydride complexes can selectively add a hydride to the β-position of α,β-unsaturated nitriles. umich.edu This generates a reactive κ-N-coordinated keteniminate intermediate, which can be trapped in situ by electrophiles to form new C-C bonds. umich.edu
Organocatalysis in this compound Derivatization
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. scienceopen.com This approach offers a complementary strategy to traditional metal-based and enzymatic catalysis. nih.gov The core principle of organocatalysis lies in the ability of the catalyst to covalently or non-covalently interact with the substrate, activating it for subsequent reactions. scienceopen.com In covalent organocatalysis, the catalyst forms a temporary covalent bond with the substrate, often leading to the formation of reactive intermediates like enamines or iminium ions. scienceopen.comuni-regensburg.de Non-covalent organocatalysis, on the other hand, relies on weaker interactions such as hydrogen bonding to achieve substrate activation. scienceopen.com
The application of organocatalysis to the derivatization of this compound and related systems allows for the stereoselective construction of complex molecular architectures. For instance, chiral organocatalysts can facilitate the enantioselective addition of various nucleophiles to the electrophilic double bond of this compound derivatives. This strategy has been successfully employed in the synthesis of optically active compounds of pharmaceutical interest. scienceopen.com
A significant area of research within organocatalysis is the development of "privileged catalysts," which are effective for a wide range of transformations. beilstein-journals.org The insights gained from mechanistic studies, often employing techniques like NMR spectroscopy, have been crucial in understanding and optimizing these catalytic systems. uni-regensburg.deethz.ch These investigations help in elucidating the structure of key intermediates and the factors controlling stereoselectivity. uni-regensburg.de The field has also seen the rise of computational tools and machine learning to predict reaction outcomes and accelerate the discovery of new catalysts. beilstein-journals.org
Furthermore, the integration of organocatalysis with other catalytic methods, such as photoredox and electrocatalysis, has opened up new avenues for novel transformations. nih.gov This synergistic approach allows for the functionalization of molecules that are otherwise difficult to access. nih.gov
Catalyst Type | Activation Mode | Key Intermediates | Applications in Related Systems |
---|---|---|---|
Prolinol Ethers | Enamine Catalysis | Enamines | Aldol and Michael additions |
Thioureas/Squaramides | Hydrogen Bonding | Activated Electrophiles | Diels-Alder and Friedel-Crafts reactions |
Chiral Phosphoric Acids | Brønsted Acid Catalysis | Iminium Ions | Ring-opening reactions of cyclopropanes rsc.org |
Transition Metal Catalysis for Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. snnu.edu.cn A prominent strategy within this field is the use of directing groups to achieve site-selective C-H functionalization. nih.govsioc-journal.cnrsc.org This approach involves the temporary installation of a coordinating group onto the substrate, which then directs the metal catalyst to a specific C-H bond, facilitating its activation and subsequent reaction. snnu.edu.cnnih.gov While powerful, this method can require harsh conditions for the installation and removal of the directing group. snnu.edu.cn
The choice of metal catalyst is crucial and can significantly influence the outcome of the reaction. While palladium has been extensively studied, there is growing interest in employing other transition metals to access different reactivity. nih.gov Mechanistic studies are vital for understanding the intricacies of these catalytic cycles, which often involve steps like C-H activation, migratory insertion, and reductive elimination. rsc.org
The functionalization of C(sp³)–H bonds, which are generally less reactive than their C(sp²) counterparts, remains a significant challenge. nih.govrsc.org Transition metal catalysis has made significant strides in addressing this challenge, providing methods for the direct modification of these unactivated bonds. rsc.org
Metal Catalyst | Directing Group Strategy | Bond Formed | Key Features |
---|---|---|---|
Palladium | Coordinating Functional Groups | C-C, C-Heteroatom | Well-established, versatile nih.gov |
Rhodium | Transient Chiral Directing Groups | C-C | High regio- and enantioselectivity snnu.edu.cn |
Cobalt/Nickel | Native Functionality | C-C | Use of more earth-abundant metals nih.gov |
Photochemical and Electrochemical Methods
Photochemical and electrochemical methods have emerged as powerful and sustainable strategies in organic synthesis, offering unique pathways for chemical transformations. cardiff.ac.uknih.gov These techniques utilize light or electricity, respectively, to drive reactions, often under mild conditions and without the need for harsh chemical reagents. mdpi.comrsc.org
Photoredox catalysis, for example, employs a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating reactive radical intermediates. nih.gov This allows for a wide range of transformations, including C-H functionalization. cardiff.ac.uk Similarly, electro-organic synthesis uses an electric current to induce oxidation or reduction at an electrode surface, thereby generating reactive species. nih.govmdpi.com
A key advantage of these methods is their ability to access high-energy intermediates under mild conditions, enabling reactions that are difficult to achieve through traditional thermal methods. cardiff.ac.uk The combination of photochemistry and electrochemistry in a single system, known as photoelectrochemical synthesis, has shown great promise in expanding the scope of accessible reactions. cardiff.ac.ukuni-regensburg.de This synergistic approach can overcome some of the limitations of the individual techniques, such as expanding the redox window and improving selectivity. uni-regensburg.de
For the synthesis and functionalization of compounds like this compound, these methods can provide novel routes. For instance, the dehydrogenative cross-coupling of C(sp²)-H and C(sp³)-H bonds has been achieved using combined electrochemical and photochemical strategies. cardiff.ac.uk Furthermore, these techniques have been applied to the activation of strong C-F bonds, a challenging but important transformation in medicinal and agrochemical research. rsc.org
Method | Energy Source | Key Principle | Advantages |
---|---|---|---|
Photoredox Catalysis | Visible Light | Single-Electron Transfer (SET) | Mild conditions, high selectivity nih.gov |
Electro-organic Synthesis | Electricity | Anodic Oxidation/Cathodic Reduction | Avoids chemical oxidants/reductants mdpi.com |
Photoelectrochemical Synthesis | Light and Electricity | Combined SET and Electrode Processes | Expanded redox window, improved efficiency cardiff.ac.ukuni-regensburg.de |
Stereoselective Catalysis in Related Systems
Stereoselective catalysis is of paramount importance in the synthesis of chiral molecules, particularly for applications in the pharmaceutical and agrochemical industries. scienceopen.com The goal is to control the three-dimensional arrangement of atoms in a molecule, leading to the preferential formation of one stereoisomer over others. This can be achieved through various catalytic approaches, including the use of chiral catalysts.
In the context of systems related to this compound, such as allylic alcohols and other unsaturated compounds, stereoselective cyclopropanation is a well-studied transformation. unl.pt The Simmons-Smith reaction, for example, can be rendered enantioselective by the addition of a chiral ligand. unl.pt The stereochemical outcome is often influenced by the coordination of the metal reagent to a directing group, such as a hydroxyl group, on the substrate. unl.pt
Enzymatic catalysis also offers a powerful platform for stereoselective reactions. mdpi.com Enzymes, as nature's catalysts, can exhibit remarkable levels of stereocontrol. nih.gov For instance, engineered enzymes like cytochromes P450 have been repurposed to catalyze stereoselective radical reactions that are challenging to achieve with small-molecule catalysts. nih.gov These biocatalysts can provide access to all possible stereoisomers of a product by tuning the enzyme's active site through directed evolution. nih.gov
The development of stereoselective tandem reactions, where multiple transformations occur in a single pot, is a highly efficient strategy for building molecular complexity. nih.gov This approach can involve the combination of different catalytic methods, such as hydrogenation and isomerization, to rapidly generate multiple stereocenters. nih.gov
Catalytic System | Transformation | Key Principle of Stereocontrol | Example |
---|---|---|---|
Chiral Lewis Acid | Cyclopropanation | Coordination to a chiral ligand unl.pt | Enantioselective Simmons-Smith reaction unl.pt |
Engineered Enzymes (e.g., P450) | Radical Cyclization | Enzyme active site confinement nih.gov | Stereodivergent atom transfer radical cyclization nih.gov |
Peptide Catalysts | C-C Bond Formation | Supramolecular interactions ethz.ch | Asymmetric addition reactions ethz.ch |
Q & A
Q. What are the standard synthetic routes for cyclohexylideneacetonitrile, and how can they be optimized for reproducibility?
this compound is typically synthesized via condensation reactions between cyclohexanone derivatives and acetonitrile under acid or base catalysis. A well-documented method involves the use of Knoevenagel condensation, where cyclohexanone reacts with cyanoacetic acid derivatives in the presence of a catalyst like ammonium acetate . Optimization requires careful control of reaction conditions (temperature, solvent, catalyst loading) and purification via column chromatography or recrystallization. Reproducibility hinges on detailed experimental protocols, including characterization by NMR (¹H/¹³C) and mass spectrometry to confirm purity and structure .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the α,β-unsaturated nitrile structure (e.g., vinyl proton signals at δ 5.5–6.5 ppm and nitrile carbon at ~120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1600–1700 cm⁻¹ (C=C stretch) .
- HPLC/GC : For purity assessment, especially when isolating derivatives from natural sources .
Q. What natural sources yield this compound derivatives, and how are they isolated?
this compound derivatives, such as menisdaurins, have been isolated from the hypocotyl of the mangrove Bruguiera gymnorrhiza using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic separation (silica gel, Sephadex LH-20). Identification involves comparative analysis with known spectral data and anti-HBV activity screening .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-HBV activity of this compound derivatives?
A robust assay involves:
- In vitro models : HBV-transfected HepG2.2.15 cells to measure viral DNA suppression via qPCR.
- Dose-response studies : Testing derivatives at concentrations ranging from 1–100 μM, with lamivudine as a positive control.
- Cytotoxicity screening : Using MTT assays on human hepatocytes to establish selectivity indices (IC₅₀/CC₅₀) .
- Mechanistic studies : Western blotting for viral protein expression (e.g., HBsAg, HBeAg) and molecular docking to predict binding to HBV polymerase .
Q. How should contradictory data in biological activity studies (e.g., antioxidant vs. pro-oxidant effects) be resolved?
Contradictions often arise from divergent experimental conditions (e.g., cell lines, oxidant concentrations). Systematic approaches include:
- Standardized assays : Adopt OECD guidelines for antioxidant testing (e.g., DPPH/ABTS radical scavenging under fixed pH and temperature).
- Dose-response curves : Identify concentration thresholds where activity shifts.
- Multi-omics integration : Pair transcriptomics with metabolomics to elucidate context-dependent mechanisms .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.